

# Chemical structure and properties of Iptacopan hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025



# An In-depth Technical Guide on Iptacopan Hydrochloride

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to **Iptacopan hydrochloride**. It is intended for researchers, scientists, and professionals involved in drug development and complement-mediated disease research.

### **Chemical Structure and Identifiers**

Iptacopan is a first-in-class, orally administered, small-molecule inhibitor of complement factor B.[1][2][3] The hydrochloride salt form is used for its formulation.

Chemical Structure of Iptacopan

Figure 1. 2D Chemical Structure of Iptacopan.

Table 1: Chemical Identifiers of Iptacopan and its Hydrochloride Salt



| Identifier                             | Value                                                                                                     | Reference |  |
|----------------------------------------|-----------------------------------------------------------------------------------------------------------|-----------|--|
| Iptacopan (Free Base)                  |                                                                                                           |           |  |
| IUPAC Name                             | 4-[(2S,4S)-4-ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]piperidin-2-yl]benzoic acid               |           |  |
| CAS Number                             | 1644670-37-0 [4][6]                                                                                       |           |  |
| Molecular Formula                      | C25H30N2O4                                                                                                | [4][5]    |  |
| PubChem CID                            | 90467622                                                                                                  | [4][5]    |  |
| Iptacopan Hydrochloride<br>(Anhydrous) |                                                                                                           |           |  |
| IUPAC Name                             | 4-[(2S,4S)-4-ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]piperidin-2-yl]benzoic acid;hydrochloride | [7]       |  |
| CAS Number                             | 1646321-63-2                                                                                              | [6][7][8] |  |
| Molecular Formula                      | C25H31ClN2O4                                                                                              | [6][7]    |  |
| PubChem CID                            | 117823351                                                                                                 | [7]       |  |
| Iptacopan Hydrochloride<br>Monohydrate |                                                                                                           |           |  |
| CAS Number                             | 2447007-60-3                                                                                              | [9][10]   |  |
| Molecular Formula                      | C25H33CIN2O5                                                                                              | [10]      |  |

| UNII | XW5CK7C6YH |[9] |

## **Physicochemical and Pharmacodynamic Properties**

Iptacopan is a highly potent and selective inhibitor of Factor B.[11][12] Its physicochemical properties are summarized below.



Table 2: Physicochemical and Pharmacodynamic Data for Iptacopan

| Property                   | Value                       | Reference   |
|----------------------------|-----------------------------|-------------|
| Molecular Weight           |                             |             |
| Iptacopan (Free Base)      | 422.525 g⋅mol <sup>-1</sup> | [5]         |
| Iptacopan HCI              | 458.98 g/mol                | [6][11][13] |
| Iptacopan HCl Monohydrate  | 477.0 g/mol                 | [9][10]     |
| рКа                        |                             |             |
| Strongest Acidic           | 3.7                         | [9][14]     |
| Strongest Basic            | 8.75                        | [9][14]     |
| Solubility                 |                             |             |
| Water                      | 50 mg/ml (as HCl salt)      | [8]         |
| DMSO                       | Soluble                     | [8]         |
| Pharmacodynamics           |                             |             |
| IC50 (Factor B Inhibition) | 10 nM                       | [4]         |
| IC50 (Factor B Inhibition) | 12 nM                       | [12]        |
| Kd (Factor B Binding)      | 7.9 nM                      | [12]        |

| Selectivity | >30 μM across a panel of 41 human proteases |[12] |

### **Mechanism of Action**

Iptacopan functions as a targeted inhibitor of the alternative complement pathway (AP), a critical component of the innate immune system.[15][16] It specifically and reversibly binds to complement Factor B, preventing its interaction with C3b.[2][4][15] This action blocks the formation of the C3 convertase (C3bBb), a central enzyme in the AP amplification loop.[15][17]

By inhibiting the AP proximally, Iptacopan controls both C3b-mediated extravascular hemolysis (EVH) and the downstream formation of the membrane attack complex (MAC), which is







responsible for intravascular hemolysis (IVH).[4][5][14] This dual action is particularly relevant in diseases like paroxysmal nocturnal hemoglobinuria (PNH).[4][5] A key advantage of this targeted mechanism is that it leaves the classical and lectin pathways of the complement system intact, preserving their role in immune responses against pathogens.[9][14]





Click to download full resolution via product page

Caption: Mechanism of Iptacopan in the Alternative Complement Pathway.



## **Pharmacokinetics and Metabolism**

Iptacopan is orally bioavailable and rapidly absorbed.[18][19] Its pharmacokinetic profile supports twice-daily dosing.[3][20]

Table 3: Pharmacokinetic Parameters of Iptacopan in Healthy Adults

| Parameter                                                 | Value                  | Condition                                               | Reference |
|-----------------------------------------------------------|------------------------|---------------------------------------------------------|-----------|
| Single Ascending Dose (SAD) Study                         |                        |                                                         |           |
| T <sub>max</sub> (Time to max concentration)              | 1.06 - 2.52 hours      | Single oral doses<br>(400-1200 mg)                      | [18]      |
| T <sub>1</sub> / <sub>2</sub> (Elimination half-<br>life) | ~20 - 21 hours         | Single oral doses<br>(400-1200 mg)                      | [18]      |
| Fraction Absorbed                                         | ~71%                   | Single 100 mg oral<br>dose of [14C]iptacopan            | [21]      |
| Multiple Ascending Dose (MAD) Study                       |                        |                                                         |           |
| Tmax                                                      | ~2 hours               | Twice-daily dosing for 14 days                          | [19][22]  |
| T <sub>1</sub> / <sub>2</sub>                             | 18 - 25 hours          | Twice-daily dosing for 14 days                          | [19][22]  |
| Recommended Therapeutic Dose                              | 200 mg twice daily     | Provides near-<br>complete, continuous<br>AP inhibition | [19][20]  |
| Excretion                                                 |                        |                                                         |           |
| Feces                                                     | 71.5% of radioactivity | Single 100 mg oral<br>dose of [14C]iptacopan            | [21]      |

| Urine | 24.8% of radioactivity | Single 100 mg oral dose of [14C]iptacopan |[21] |



Metabolism The primary route of elimination for Iptacopan is hepatic metabolism.[21][23] The main biotransformation pathways include:

- Phase 1: N-dealkylation, O-deethylation, oxidation, and dehydrogenation, predominantly driven by the CYP2C8 enzyme (98%), with a minor contribution from CYP2D6 (2%).[4][14]
   [23]
- Phase 2: Glucuronidation by UGT1A1, UGT1A3, and UGT1A8 to form two acyl glucuronides. [4][14][23]

In plasma, the parent Iptacopan molecule is the major component (83%), with its metabolites considered pharmacologically inactive.[4][14][23]

## **Experimental Protocols and Methodologies**

Detailed, step-by-step experimental protocols for drug development are often proprietary. However, published literature provides insight into the methodologies used to characterize lptacopan.

#### A. Pharmacokinetic Analysis in Humans

- Objective: To determine the pharmacokinetic profile, safety, and tolerability of Iptacopan in healthy volunteers.
- Methodology:
  - Study Design: A randomized, blinded, placebo-controlled, single- and multiple-ascending dose study is conducted.[19][24] Cohorts of healthy subjects (e.g., n=6-9 per group) receive escalating oral doses of Iptacopan (e.g., 25 mg, 50 mg, 100 mg, 200 mg) or a placebo, typically administered twice daily for a period such as 14 days for MAD studies. [19][22]
  - Sample Collection: Blood samples are collected at multiple time points before and after drug administration (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).[19][24]



- Bioanalysis: Plasma concentrations of Iptacopan are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.[19][22] The lower limit of quantification (LLOQ) is typically around 1 ng/mL.[19][22]
- Data Analysis: Key pharmacokinetic parameters such as C<sub>max</sub>, T<sub>max</sub>, AUC (Area Under the Curve), and T<sub>1</sub>/<sub>2</sub> are calculated from the plasma concentration-time data.[18][24]





Click to download full resolution via product page

**Caption:** General workflow for a human pharmacokinetic study.

#### B. Synthesis of Iptacopan

While the original research patents hold the initial synthesis routes, more practical methods have been developed. A recent publication outlines a seven-step reaction sequence with a total yield of 29%.[25][26] A key step in this improved synthesis involves the use of a biocatalytic reduction method employing a ketoreductase enzyme to produce a pivotal chiral intermediate with high optical purity (99% ee).[25][26] This biocatalytic approach is a significant improvement for large-scale, efficient manufacturing.[25][26]

## **Clinical Significance**

Iptacopan is the first oral monotherapy approved by the FDA for the treatment of adults with PNH.[27][28] Clinical trials have demonstrated its superiority over anti-C5 therapies in improving hemoglobin levels and reducing the need for blood transfusions in PNH patients with residual anemia.[1][27] It is also indicated for reducing proteinuria in adults with primary immunoglobulin A nephropathy (IgAN) and for treating complement 3 glomerulopathy (C3G).[4] [5][29]



Click to download full resolution via product page

**Caption:** Logical relationship from drug action to clinical outcome in PNH.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. novartis.com [novartis.com]
- 2. What is the mechanism of action of Iptacopan? [synapse.patsnap.com]
- 3. What diseases does Iptacopan treat? [synapse.patsnap.com]
- 4. Iptacopan | C25H30N2O4 | CID 90467622 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Iptacopan Wikipedia [en.wikipedia.org]
- 6. medkoo.com [medkoo.com]
- 7. iptacopan hydrochloride anhydrous | C25H31ClN2O4 | CID 117823351 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. lptacopan Hydrochloride | C25H33ClN2O5 | CID 156613702 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Iptacopan (LNP023) hydrochloride | Factor B Inhibitors | TargetMol [targetmol.com]
- 12. selleck.co.jp [selleck.co.jp]
- 13. medchemexpress.com [medchemexpress.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. What is the mechanism of Iptacopan? [synapse.patsnap.com]
- 16. Complement system Wikipedia [en.wikipedia.org]
- 17. The complement system and innate immunity Immunobiology NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. Pardon Our Interruption [medcommshydhosting.com]
- 20. Factor B inhibitor iptacopan for the treatment of paroxysmal nocturnal hemoglobinuria -PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Absorption, Distribution, Metabolism, and Excretion of [14C]iptacopan in Healthy Male Volunteers and in In Vivo and In Vitro Studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. hyphadiscovery.com [hyphadiscovery.com]
- 24. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
- 25. A Practical Method for Synthesizing Iptacopan [ouci.dntb.gov.ua]



- 26. A Practical Method for Synthesizing Iptacopan PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. medpagetoday.com [medpagetoday.com]
- 28. US FDA approves Novartis' factor B inhibitor for rare blood disease | BioWorld [bioworld.com]
- 29. drugs.com [drugs.com]
- To cite this document: BenchChem. [Chemical structure and properties of Iptacopan hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607689#chemical-structure-and-properties-of-iptacopan-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com